2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole
Overview
Description
2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the iodophenyl group in its structure makes it a valuable intermediate in organic synthesis and a potential candidate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-iodobenzoic acid hydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as acetic acid or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as Suzuki and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the oxadiazole ring.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications.
Scientific Research Applications
2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Studies: The compound is used in biochemical assays to study enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The presence of the iodophenyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
- 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole
Uniqueness
2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not undergo. The iodine atom also enhances the compound’s reactivity and can be used as a handle for further functionalization.
Properties
Molecular Formula |
C9H7IN2O |
---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
2-(4-iodophenyl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H7IN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |
InChI Key |
JVESMAXHJNNUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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